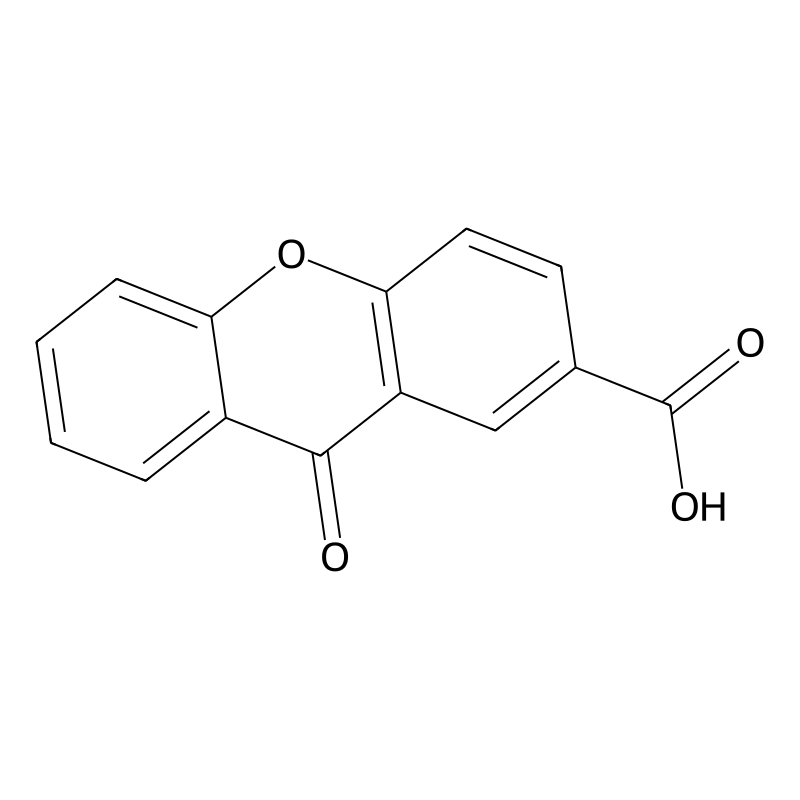9-Oxo-9H-xanthene-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for the synthesis of other xanthenes:
9-Oxo-9H-xanthene-2-carboxylic acid can serve as a starting material for the synthesis of various other xanthene derivatives. Xanthene is the core structure of a class of organic compounds with a wide range of applications, including dyes, pharmaceuticals, and fluorescent materials. Modifying the basic xanthene structure can lead to compounds with diverse properties and functionalities. For example, a study published in the journal Dyes and Pigments describes the synthesis of novel fluorescent dyes derived from xanthone-2-carboxylic acid [].
Potential biological activities:
Limited studies suggest that 9-Oxo-9H-xanthene-2-carboxylic acid might possess certain biological activities. A study published in Molecules reported the potential anti-inflammatory and antioxidant properties of the compound []. However, further research is needed to confirm these findings and explore the potential therapeutic applications of 9-Oxo-9H-xanthene-2-carboxylic acid.
9-Oxo-9H-xanthene-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 240.21 g/mol. It is characterized by a xanthene backbone, which consists of three fused aromatic rings, and contains both a carboxylic acid and a ketone functional group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure can be represented by its InChI key: JNPRWSKMJDGYAN-UHFFFAOYSA-N .
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Loss of carbon dioxide under certain conditions.
- Reduction: Conversion of the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.
The biological activity of 9-oxo-9H-xanthene-2-carboxylic acid has been explored in several studies. Notably, it exhibits:
- CYP1A2 Inhibition: This compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism .
- Antioxidant Properties: Preliminary studies suggest that this compound may possess antioxidant activity, potentially useful in combating oxidative stress-related diseases.
Several methods have been reported for the synthesis of 9-oxo-9H-xanthene-2-carboxylic acid:
- Oxidation of Xanthene Derivatives: Starting from xanthene or its derivatives, oxidation reactions can yield the desired carboxylic acid.
- Cyclization Reactions: Appropriate precursors can undergo cyclization under acidic or basic conditions to form the xanthene structure.
- Reactions with Carboxylic Acid Derivatives: Utilizing carboxylic acid derivatives in the presence of catalysts can facilitate the formation of 9-oxo-9H-xanthene-2-carboxylic acid.
The applications of 9-oxo-9H-xanthene-2-carboxylic acid span multiple fields:
- Fluorescent Dyes: Due to its unique structure, it may be used in the development of fluorescent dyes for biological imaging.
- Pharmaceuticals: Its inhibitory effects on cytochrome P450 enzymes make it a candidate for drug development, particularly in optimizing pharmacokinetics.
- Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Interaction studies involving 9-oxo-9H-xanthene-2-carboxylic acid have highlighted its potential as a pharmacological agent. The compound's ability to inhibit specific enzymes suggests possible interactions with various biological pathways, warranting further investigation into its therapeutic potential.
Several compounds share structural similarities with 9-oxo-9H-xanthene-2-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 4-oxochroman-7-carboxylate | 41118-21-2 | 0.93 |
| 5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid | 12439819 | 0.90 |
| 7-Isopropoxy-3-phenyl-4H-chromen-4-one | 35212-22-7 | 0.87 |
| 4-Oxo-4H-chromene-3-carbaldehyde | 17422-74-1 | 0.87 |
| (2-Ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | 1477-19-6 | 0.87 |
These compounds exhibit varying degrees of similarity based on structural features, but each possesses unique properties that differentiate them from 9-oxo-9H-xanthene-2-carboxylic acid.








